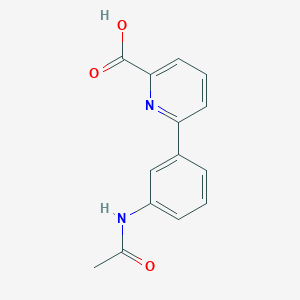

6-(3-Acetylaminophenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-acetamidophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9(17)15-11-5-2-4-10(8-11)12-6-3-7-13(16-12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNWLFDGINJLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation Methodologies for 6 3 Acetylaminophenyl Picolinic Acid Analogs

High-Resolution Spectroscopic Techniques

Spectroscopy is the cornerstone of molecular structure determination, probing the interactions of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H and ¹³C NMR experiments provide critical data for establishing the connectivity of 6-(3-Acetylaminophenyl)picolinic acid analogs.

¹H NMR: This technique identifies the chemical environment of each proton. For a compound like this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the phenyl ring, the methyl group of the acetyl moiety, and the amide (N-H) and carboxylic acid (O-H) groups. The splitting patterns (spin-spin coupling) between adjacent protons reveal which protons are neighbors, allowing for the assembly of molecular fragments. Variable temperature ¹H NMR experiments can also provide insight into dynamic processes, such as amide bond isomerization in solution. nih.gov

¹³C NMR: This method provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, confirming the total number of carbon environments. The chemical shifts in ¹³C NMR help to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively establish the connectivity between protons and carbons, confirming the precise structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound Analogs

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10 - 13 | Broad singlet, can exchange with D₂O. |

| Amide | -NH- | 7.5 - 9.5 | Broad singlet, position is solvent and concentration dependent. |

| Aromatic Rings | Ar-H | 7.0 - 8.5 | Complex splitting patterns depending on substitution. |

| Ar-C | 110 - 150 | Quaternary carbons will have weaker signals. | |

| Acetyl Group | -CH₃ | 1.9 - 2.5 | Singlet. |

| -C=O | 165 - 175 | Carbonyl of the amide. | |

| Carboxylic Acid | -C=O | 160 - 180 | Carbonyl of the carboxylic acid. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, rocking), providing a molecular fingerprint that confirms the presence of key functional groups. nih.goviosrjournals.org

For this compound, these techniques are crucial for identifying:

O-H Stretch: A broad absorption band in the IR spectrum, typically around 2500-3300 cm⁻¹, is characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretches: Strong, sharp peaks in the IR spectrum identify the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹, while the amide C=O stretch (Amide I band) is found around 1650-1680 cm⁻¹.

N-H Bend: The amide N-H bending vibration (Amide II band) appears in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine and phenyl rings.

Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and can be applied to aqueous solutions. scribd.com The combination of IR and Raman spectra provides a more complete vibrational analysis. nih.govscribd.com

Table 2: Characteristic Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | IR |

| N-H Stretch | Amide | 3200 - 3400 | IR |

| C=O Stretch (Acid) | Carboxylic Acid | 1700 - 1730 | IR, Raman |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | IR, Raman |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | IR |

| C=C/C=N Stretches | Aromatic Rings | 1400 - 1600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, a critical first step in structural elucidation. nih.gov

Beyond the molecular formula, HRMS provides structural information through the analysis of fragmentation patterns. kobv.de When the molecule is ionized (e.g., via electron ionization or electrospray), it breaks apart into smaller, characteristic fragment ions. Analyzing the mass of these fragments helps to piece together the molecular structure. For picolinic acid derivatives, common fragmentation pathways often involve the cleavage of side chains from the pyridine ring. kobv.denih.gov For example, the analysis of acyl picolinyl esters shows a characteristic series of fragment ions that can be used to determine the structure of the acyl group. nih.gov

X-ray Crystallography for Three-Dimensional Molecular Geometry and Conformation

While spectroscopic methods reveal connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields precise information on:

Bond Lengths and Angles: Confirming the geometry of the pyridine and phenyl rings, as well as the carboxylic acid and amide functional groups.

Torsional Angles: Defining the spatial orientation of the different parts of the molecule relative to each other, such as the rotation between the phenyl and pyridine rings.

Conformation: Revealing the molecule's preferred shape in the crystal lattice. Studies on picolinic acid amides, for instance, have shown a general preference for a cis amide geometry where the aromatic groups are on the same side. nih.gov

Intermolecular Interactions: Detailing how molecules pack together in the crystal, including hydrogen bonding and π-stacking interactions, which stabilize the crystal structure. researchgate.netresearchgate.net

There are multiple reported crystal structures for picolinic acid itself, highlighting its ability to form different packing arrangements (polymorphs). mdpi.com

Advanced Conformational Analysis and Intramolecular Hydrogen Bonding Investigations

Molecules like this compound are not static; they can adopt different shapes or conformations due to rotation around single bonds. The presence of multiple hydrogen bond donor and acceptor sites makes intramolecular hydrogen bonding (IHB) a dominant factor in stabilizing specific conformations. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental techniques to investigate these phenomena. nih.govfip.org Calculations can predict the relative energies of different conformers and analyze the strength of intramolecular hydrogen bonds. nih.govmdpi.com Studies on related systems, such as N-acetylproline, have shown that the formation of an intramolecular hydrogen bond between a carboxyl group and an amide group can significantly stabilize a specific conformer, and the prevalence of this conformer can be highly dependent on the solvent environment. nih.gov

Theoretical and Computational Investigations of 6 3 Acetylaminophenyl Picolinic Acid and Similar Compounds

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. najah.edu These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other key characteristics. For picolinic acid derivatives, DFT calculations can elucidate the distribution of electrons within the molecule, which is critical for its reactivity and interactions with other molecules. najah.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO indicates its capacity to accept electrons. najah.edu The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. najah.edu A smaller energy gap suggests higher reactivity. najah.edu Other calculated properties, such as the dipole moment and molecular polarizability, govern intermolecular interactions. arxiv.org These computational insights are vital for predicting how a compound like 6-(3-Acetylaminophenyl)picolinic acid will behave in a given chemical or biological environment. najah.edu

| Global Hardness (η) | A measure of resistance to change in electron distribution. | Acts as a resistance to electron transfer. |

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a picolinic acid derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov This method is central to drug discovery for identifying potential drug candidates by evaluating how well they fit into the binding site of a biological target. researchgate.netnih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's active site and using a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. nih.govresearchgate.net

Several studies have employed molecular docking to evaluate picolinic acid derivatives against various therapeutic targets. For instance, derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase and HIV protease to assess their potential as inhibitors. researchgate.netpensoft.net In these studies, compounds that showed lower binding energy scores were predicted to be more potent inhibitors. researchgate.net Docking also reveals crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the target's binding pocket, providing a structural basis for the observed activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Picolinic Acid Derivatives

| Compound Class | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Phenylpicolinamide derivatives | c-Met kinase | Structure-activity relationships (SARs) indicated that specific substitutions improved cytotoxic activity. Docking confirmed binding modes. | nih.gov |

| Picolinic acid derivatives | EGFR kinase | Docking studies predicted good binding affinity for several derivatives, which correlated with in vitro anti-tumor activity. | researchgate.netpensoft.net |

| Picolinic acid derivatives | HIV Protease | Synthesized compounds showed excellent positioning in the HIV protease pocket with favorable binding energies. | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling of the Compound

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govyoutube.com MD simulations use classical mechanics to model the physical movements of atoms and molecules over time, providing a detailed picture of the compound's behavior in a simulated environment, such as in aqueous solution or bound to a protein. youtube.compnnl.gov

For a compound like this compound, MD simulations can reveal its conformational flexibility, showing how single bonds rotate and how the molecule twists and turns. youtube.com When studying a ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov By calculating the root-mean-square deviation (RMSD) of the atoms over the simulation time, researchers can determine if the complex remains stable or if the ligand dissociates. nih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition and ensuring the rationality of a proposed binding mode. nih.gov

Table 3: Common Parameters and Outputs of Molecular Dynamics Simulations

| Parameter/Analysis | Description | Purpose |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system's atoms. | Defines the physics governing the interactions between atoms (e.g., AMBER, CHARMM, GROMOS). |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Must be long enough to observe the biological process of interest and allow the system to reach equilibrium. nih.gov |

| Temperature & Pressure | Controlled parameters to mimic physiological or experimental conditions. | Ensures the simulation is run under a relevant statistical ensemble (e.g., NVT, NPT). |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation or the ligand-protein complex over time. nih.gov |

| Conformational Sampling | The exploration of different spatial arrangements of the molecule. | Identifies the most stable and frequently occurring conformations of the compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. dovepress.commdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. scispace.comnih.gov QSAR models are widely used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for further development. researchgate.netmdpi.com

A typical QSAR study involves calculating a wide range of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., steric and electrostatic fields). scispace.comnih.gov Using statistical or machine learning methods, a regression model is built to correlate these descriptors with the observed activity. nih.govmdpi.com For dipicolinic acid derivatives, QSAR models have been developed to predict antioxidant activity, identifying key structural requirements such as the number of double bonds, polarity, and the presence of hydrogen bond donors. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Models

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | nAtom, nBonds | Basic counts of atoms and bonds in the molecule. |

| Topological | Wiener index | Describes molecular branching and size. researchgate.net |

| Geometrical | ASA (Accessible Surface Area) | Represents the molecular surface accessible to a solvent. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule. dovepress.com |

| Physicochemical | logP | Measures the lipophilicity or hydrophobicity of the compound. researchgate.net |

| Quantum Chemical | HOMO, LUMO | Relates to the electron-donating and accepting capabilities. najah.edu |

| Functional Groups | SsOHcount | The number of hydroxyl groups. nih.gov |

De Novo Design and Virtual Screening Approaches for Picolinic Acid Scaffolds

The picolinic acid scaffold serves as an excellent starting point for discovering novel compounds through advanced computational techniques like virtual screening and de novo design.

Virtual screening involves computationally searching large chemical libraries—which can contain millions or even billions of compounds—to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This process typically uses rapid molecular docking methods to filter the library, and the top-scoring compounds are then selected for experimental testing. nih.gov This approach is far more efficient than physically screening every compound in a large library. nih.gov

De novo design , on the other hand, involves creating entirely new molecules from scratch or by modifying an existing scaffold. nih.govnih.gov Algorithms can use the picolinic acid core as a base fragment and intelligently add or modify functional groups to optimize interactions within a target's binding site. arxiv.orgopenreview.net Modern approaches often combine de novo design with reinforcement learning, where an AI agent learns to build molecules that maximize a desired property, such as binding affinity or drug-likeness. openreview.netscispace.com These methods accelerate the discovery of novel and potent molecules that might not be present in existing chemical libraries. scispace.com

Preclinical Biological Activity and Mechanistic Research on 6 3 Acetylaminophenyl Picolinic Acid Analogs

Anticancer and Antiproliferative Activity in Cellular Models

Analogs of picolinic acid have demonstrated notable efficacy in various cancer cell models, engaging multiple cellular pathways to inhibit growth and induce cell death.

The cytotoxic potential of picolinic acid derivatives has been evaluated against several human cancer cell lines. In one study, a novel synthesized derivative of picolinic acid, referred to as Compound 5, exhibited selective anticancer activity against the human non-small cell lung cancer cell line, A549, with a half-maximal inhibitory concentration (IC50) of 99.93 µM. pensoft.net Notably, this compound did not show similar activity against MCF-7 breast cancer cells or normal cells, suggesting a degree of selectivity. pensoft.net Other research has also confirmed the cytotoxic properties of various coordination compounds and novel complexes against A549 cells. nih.gov The antiproliferative effects of new tetracyclic azaphenothiazine derivatives have also been noted, with several compounds showing promising activity against A549 cells. mdpi.com

Table 1: In Vitro Cytotoxicity of Picolinic Acid Analog (Compound 5)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5 (Picolinic Acid Derivative) | A549 | Non-Small Cell Lung Cancer | 99.93 | pensoft.net |

| Compound 5 (Picolinic Acid Derivative) | MCF-7 | Breast Cancer | Inactive | pensoft.net |

A primary mechanism for the anticancer activity of picolinic acid analogs is the induction of apoptosis, or programmed cell death. Picolinic acid and its related compounds, such as dipicolinic acid, have been shown to be strong inducers of apoptosis in human leukemia cells (HL-60), chronic myelogenous leukemia cells (K562), and cervical carcinoma cells (HeLa). nih.gov In these studies, apoptosis was observed to begin within four hours of treatment, with approximately 50% of cells affected within eight hours. nih.gov

Further investigation into a novel picolinic acid derivative revealed that it mediated cytotoxicity in A549 lung cancer cells by inducing apoptotic cell death. pensoft.net This was confirmed by the observation of fragmented nuclei after DAPI staining and through agarose (B213101) gel electrophoresis. pensoft.net Mechanistically, this derivative triggered the activation of caspases 3, 4, and 9, which are key executioner and initiator caspases in the apoptotic cascade. pensoft.net The process was also linked to the release of smac/DIABLO from the mitochondria into the cytosol, further promoting cell death. pensoft.net The ability of a wide-spectrum caspase inhibitor to completely prevent DNA fragmentation induced by these compounds underscores the central role of the caspase cascade in this process. nih.gov

Table 2: Apoptotic Effects of Picolinic Acid Analogs in Cancer Cells

| Compound/Analog | Cell Line | Observed Effect | Key Mediators | Reference |

|---|---|---|---|---|

| Picolinic Acid, Dipicolinic Acid | HL-60, K562, HeLa | Strong induction of apoptosis; DNA fragmentation | Caspase-dependent | nih.gov |

| Picolinic Acid Derivative (Compound 5) | A549 | Fragmented nuclei; Cytotoxicity via apoptosis | Activation of Caspase-3, Caspase-4, Caspase-9; Release of smac/DIABLO | pensoft.net |

The endoplasmic reticulum (ER) is essential for protein folding, and the accumulation of unfolded proteins leads to ER stress, which can trigger apoptosis. researchgate.netnih.govmdpi.com The ER stress response involves three main sensor proteins: PERK, IRE1, and ATF6. researchgate.netnih.gov Research has demonstrated that a novel picolinic acid derivative can activate an atypical ER stress pathway in A549 lung cancer cells. pensoft.net Treatment with this compound led to an enhanced phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). pensoft.net The phosphorylation of eIF2α is a key downstream event in the PERK branch of the unfolded protein response (UPR), indicating that this pathway is engaged by the compound. pensoft.netresearchgate.net This activation of ER stress represents a significant mechanism contributing to the compound's apoptotic effects, distinct from the classical mitochondrial pathway, as cytochrome c release was not affected. pensoft.net

The inhibition of protein kinases critical for cancer cell signaling is a key strategy in oncology. Molecular docking studies have been performed to evaluate the binding affinity of new picolinic acid derivatives toward the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net These in silico analyses indicated that the compounds could occupy the critical site of the EGFR kinase pocket, suggesting a potential mechanism of action through kinase modulation. pensoft.net The development of dual inhibitors targeting both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is an area of active research. nih.govrsc.org Such inhibitors are often designed to target specific cysteine residues within the ATP binding pocket of these enzymes, leading to irreversible inhibition. nih.gov The promising results from docking studies on picolinic acid analogs suggest that kinase inhibition is a plausible and important component of their anticancer activity. pensoft.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp), which actively transports drugs out of cancer cells. nih.gov P-gp inhibitors can reverse this resistance. Research on the MDR-reversing agent MS-209, for example, has shown that it inhibits P-gp function through direct interaction. nih.gov This inhibition enhances the bioavailability and antitumor activity of co-administered drugs like paclitaxel (B517696) by preventing their excretion from the intestinal tract. nih.gov P-gp inhibitors can act either competitively by occupying drug binding sites or non-competitively. nih.gov While direct studies on 6-(3-acetylaminophenyl)picolinic acid as a P-gp inhibitor are limited, the investigation of its analogs for such activity is a rational approach to developing compounds that can overcome MDR in cancer treatment.

Antimicrobial and Antiviral Efficacy in Research Models

Beyond their anticancer properties, picolinic acid and its analogs have demonstrated significant potential as antimicrobial and antiviral agents. Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov It shows efficacy against a range of pathogens, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, and herpes simplex virus. nih.gov This activity is based on targeting host processes that viruses co-opt for their life cycle, presenting an attractive strategy with a potentially high barrier to resistance. nih.gov

The broader family of pyridine-containing compounds has also been a source of new antimicrobial agents. mdpi.com For instance, various synthesized quinazoline (B50416) urea (B33335) analogues have been tested for their in vitro antibacterial and antifungal activity against pathogenic microbes, with some showing potent effects. researchgate.net Studies have demonstrated that certain pyridine (B92270) derivatives possess good to excellent antimicrobial activities, in some cases exceeding the efficacy of standard drugs like Chloramphenicol and Ketoconazole. mdpi.com This body of research highlights the versatility of the picolinic acid scaffold and related heterocyclic structures in the development of novel anti-infective therapies. mdpi.comnih.gov

Inhibition of Viral Replication in Experimental Systems (e.g., Adenovirus, HIV, HSV, SV)

Research into the antiviral properties of picolinic acid and its derivatives has revealed a broad spectrum of activity, particularly against enveloped viruses. While specific studies on this compound are not extensively documented in publicly available research, the foundational compound, picolinic acid, has demonstrated notable inhibitory effects against various viruses.

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including Herpes Simplex Virus (HSV), Influenza A Virus (IAV), and SARS-CoV-2. nih.govnih.gov Mechanistic studies suggest that picolinic acid interferes with the entry of these viruses into host cells by disrupting the integrity of the viral membrane and inhibiting virus-cellular membrane fusion. nih.govnih.gov For instance, in studies with HSV-1, zinc complexes of picolinic acid were found to inhibit key steps of viral replication. nih.gov It has been reported that picolinic acid can cause cytotoxicity and apoptosis in cells infected with Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus-2 (HSV-2), which in turn reduces viral replication. nih.gov

While direct evidence for the activity of this compound against Adenovirus is limited, other structurally related compounds have been investigated. For example, various nucleoside and nucleotide analogs have shown anti-adenovirus activities. nih.gov The anti-HIV agent stavudine (B1682478) and its derivatives have also demonstrated potent effects against Adenovirus 5. frontiersin.org Furthermore, certain 6-substituted derivatives, such as 6-azacytidine (B1194097) analogs, have been synthesized and evaluated for their anti-adenoviral activity. nih.gov

In the context of HIV, while specific data on this compound is scarce, other classes of compounds with some structural similarities have been explored. For instance, 6-phenylthiouracil derivatives have been shown to potently and selectively inhibit HIV-1 replication. nih.gov

The antiviral potential of picolinic acid derivatives is an active area of research, and the existing data on related compounds provides a strong rationale for the further investigation of this compound and its analogs against a range of viral pathogens.

Antiparasitic Activity in In Vitro Models (e.g., Toxoplasma gondii)

A significant area of investigation for picolinic acid analogs has been their potential as antiparasitic agents, particularly against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Research has demonstrated that aminobenzamide-linked picolinic acids exhibit submicromolar potency against both the acute (tachyzoite) and chronic (bradyzoite) stages of T. gondii. nih.gov

A focused screening of a compound library identified a series of picolinic acid derivatives with significant inhibitory effects on the parasite. nih.gov One particular analog, referred to as compound 23 in a study, which shares a similar structural backbone to this compound, demonstrated improved physicochemical properties, including enhanced solubility and microsomal stability, compared to earlier lead compounds. nih.gov

The mechanism of action for these picolinic acid derivatives does not appear to involve the inhibition of parasitic hexokinase, a key enzyme in the glycolysis pathway. nih.gov This suggests a novel mode of action for this class of compounds in their antiparasitic effects. The ability of these compounds to inhibit both major life stages of T. gondii is particularly noteworthy, as current therapies are often ineffective against the dormant bradyzoite stage. nih.gov

While the direct activity of this compound has not been specifically reported, the promising results from structurally similar aminobenzamide-linked picolinic acids highlight the potential of this chemical scaffold for the development of new anti-toxoplasmosis therapies. Further studies with other antiparasitic agents like the alkaloids harmaline (B1672942) and piperine (B192125) have also shown efficacy against T. gondii in vitro. nih.govscielo.br

Investigation of Antibacterial and Antifungal Effects in Microbiological Assays

The antimicrobial properties of picolinic acid and its derivatives have been explored against a variety of bacterial and fungal pathogens. Picolinic acid itself, along with its metal complexes (picolinates), has demonstrated antibacterial activity against several bacterial species. scihub.orgresearchgate.net

Studies on various transition metal picolinates, including manganese, copper, zinc, cobalt, and nickel, have shown that these complexes possess strong antibacterial activity against bacteria that are common food contaminants. researchgate.net For example, copper picolinate (B1231196) was effective against S. aureus, P. vulgaris, and E. coli among others. scihub.org

In the realm of antifungal research, amide derivatives of other carboxylic acids, such as quinic acid, have been synthesized and shown to have activity against fungal pathogens like Ceratocystis fimbriata. nih.gov This suggests that derivatization of the carboxylic acid group, a feature present in this compound, can be a viable strategy for developing antifungal agents.

Immunomodulatory and Anti-inflammatory Research

Picolinic acid, the parent compound of the amide under review, is a known catabolite of tryptophan and has been shown to possess significant immunomodulatory and anti-inflammatory properties. These effects are primarily mediated through its influence on macrophage function and chemokine production.

Stimulation of Macrophage Effector Functions

Picolinic acid has been identified as a potent activator of macrophage effector functions. nih.govnih.gov In vivo studies have demonstrated that picolinic acid can stimulate the tumoricidal activity of mouse peritoneal macrophages. nih.gov This activation leads to the lysis of tumor target cells. nih.gov This suggests that picolinic acid and its derivatives could play a role in modulating the innate immune response, particularly in the context of anti-tumor immunity. The activation of macrophages by picolinic acid appears to be a key mechanism behind its antiproliferative activity. nih.gov

Induction of Chemokines (e.g., Macrophage Inflammatory Protein-1 alpha/beta)

A key aspect of the immunomodulatory activity of picolinic acid is its ability to selectively induce the production of certain chemokines by macrophages. Specifically, picolinic acid is a potent inducer of Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Macrophage Inflammatory Protein-1 beta (MIP-1β). nih.govnih.gov This induction is dose- and time-dependent and occurs through a process that requires new protein synthesis. nih.gov The stimulatory effect of picolinic acid is selective for MIP-1α and MIP-1β, as other chemokines are not induced under the same conditions. nih.gov This selective induction of inflammatory chemokines suggests a role for tryptophan catabolism in initiating and shaping inflammatory responses. nih.gov

Synergistic Interactions with Interferon-gamma in Cellular Responses

The immunomodulatory effects of picolinic acid are further highlighted by its interaction with cytokines such as interferon-gamma (IFN-γ). Picolinic acid acts as a costimulus with IFN-γ for the activation of macrophage effector functions. nih.gov However, the relationship is complex, as IFN-γ has been shown to have an antagonistic effect on picolinic acid-induced production of MIP-1α and MIP-1β in mouse macrophages. nih.govnih.gov IFN-γ downregulates the mRNA expression of these chemokines, leading to decreased production and secretion. nih.govnih.gov This inhibitory effect is specific to IFN-γ and is dependent on both mRNA destabilization and inhibition of gene transcription. nih.gov This reciprocal regulation between picolinic acid and IFN-γ on the chemokine system suggests a sophisticated mechanism for controlling leukocyte recruitment and distribution during inflammatory responses. nih.gov

Iron Chelation-Dependent Processes in Macrophage Activation

The activation state of macrophages, critical cells in the immune system, is intrinsically linked to iron metabolism. Macrophages can polarize into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory M2 state. nih.gov This polarization dictates their handling of iron; M1 macrophages tend to sequester iron, which limits its availability to pathogens and fuels inflammatory responses, while M2 macrophages are characterized by an iron-release profile that supports tissue repair and cell proliferation. nih.govnih.gov

Picolinic acid and its derivatives are recognized for their iron-chelating properties and bioactive capabilities, including the ability to activate pro-inflammatory functions in macrophages. pensoft.net Research into intracellular iron chelators demonstrates their capacity to modulate the macrophage phenotype. By binding intracellular iron, these agents can shift macrophages from an iron-releasing M2-like state toward an iron-sequestering M1-like state. nih.gov This shift has significant functional consequences. For instance, acute iron deprivation in primary human macrophages has been shown to reprogram their metabolism, leading to reduced inflammation. nih.gov Specifically, iron chelation can limit the pro-tumorigenic effects of tumor-associated macrophages (TAMs) by altering their iron-release phenotype, thereby suppressing tumor cell growth and metastatic behavior. nih.gov

The manipulation of iron availability within macrophages via chelating compounds represents a strategic approach to influence their function in various diseases. nih.gov Given that picolinic acid derivatives can act as chelators, their potential to modulate macrophage activation through iron-dependent processes is a key area of preclinical investigation.

Herbicidal Activity and Plant Physiology Investigations

A significant area of preclinical research for this compound analogs is in agriculture, specifically concerning their potent herbicidal activity. google.com These compounds belong to the picolinic acid class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plants. nih.govnih.gov

Research has focused on designing and synthesizing novel 6-aryl-2-picolinic acid derivatives to discover molecules with high efficacy. nih.govnih.govmdpi.com These studies involve modifying the core structure and evaluating the compounds' ability to inhibit the growth of model plants, such as Arabidopsis thaliana, and various weed species. nih.govnih.gov The mechanism of action for many of these new picolinate herbicides involves binding to the auxin co-receptor Auxin-Signaling F-Box Protein 5 (AFB5), which differs from the binding protein used by some other auxinic herbicides. nih.govnih.gov

Structure-activity relationship studies have shown that substituting the 6-position of the picolinic acid ring with an aryl or pyrazolyl group can lead to excellent herbicidal activity. nih.govmdpi.com Some synthesized analogs have demonstrated significantly greater potency than existing commercial herbicides. For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds showed much lower IC₅₀ values (the concentration required to inhibit growth by 50%) against Arabidopsis thaliana roots compared to commercial herbicides like picloram (B1677784) and halauxifen-methyl (B1255740). nih.govnih.gov

Table 2: Herbicidal Activity of Representative Picolinic Acid Analogs This table summarizes findings on the post-emergence herbicidal activity of selected compounds from preclinical studies.

| Compound Identifier | Target Weed(s) | Observed Activity | Citation |

| V-8 | Broadleaf weeds | Better post-emergence activity than picloram at 300 g/ha. | nih.govnih.gov |

| C5 | Broadleaf weeds | Better and broader post-emergence herbicidal activity than clopyralid (B1669233) at 400 g/ha. | mdpi.com |

| 5a | Amaranthus retroflexus, Chenopodium album | 100% post-emergence herbicidal effect at 250 g/ha. | nih.gov |

| 10a | Barnyard grass | Efficacy of 94.5% at 150 g/ha, equal to quinclorac (B55369) at 300 g/ha. | frontiersin.org |

These investigations highlight that 6-aryl picolinic acid derivatives are a promising class of compounds for the development of new, effective herbicides with potential for managing a broad spectrum of weeds. nih.govmdpi.com

Evaluation as Synthetic Auxin Herbicides

Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. nih.govnih.govresearchgate.net Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) and were among the first selective organic compounds developed for weed control. researchgate.netuwa.edu.au The picolinate class includes several subclasses, such as pyridine-carboxylates and the more recent arylpicolinates. uwa.edu.au

The discovery of novel 6-aryl-picolinate herbicides, which demonstrate effective post-emergent control of important dicot weeds at low application rates, has spurred further research into this structural class. researchgate.net Compounds like halauxifen-methyl and florpyrauxifen-benzyl are recent examples of successful picolinate herbicides. nih.govresearchgate.net

Research efforts have focused on synthesizing and evaluating new analogs to enhance herbicidal activity and broaden the spectrum of controlled weeds. For instance, modifying the 6-position of the picolinic acid scaffold, such as by introducing pyrazolyl rings, has been a strategy to discover novel synthetic auxin herbicides. nih.gov One study reported that a 3-chloro-6-pyrazolyl picolinate derivative showed better post-emergence herbicidal activity and a broader weed spectrum compared to the commercial herbicide clopyralid. nih.gov Another research avenue explored 6-indazolyl-2-picolinic acids, which also exhibited potent herbicidal effects. nih.gov These studies underscore the importance of the 6-substituted picolinate skeleton, to which this compound belongs, as a promising template for developing new herbicides.

| Picolinate Herbicide Class | Examples | Key Characteristics | Reference |

| Pyridinecarboxylic acids | Picloram, Clopyralid, Aminopyralid | Effective against perennial broadleaf species. | researchgate.net |

| 6-Aryl-picolinates | Halauxifen-methyl, Florpyrauxifen-benzyl | Post-emergent control of key dicot weeds at low rates. | nih.govresearchgate.netresearchgate.net |

| 6-Pyrazolyl-picolinates | Experimental compounds (e.g., compound c5) | Improved post-emergence activity and broader spectrum than Clopyralid. | nih.gov |

| 6-Indazolyl-picolinates | Experimental compounds (e.g., compound 5a) | Significant root inhibitory activity against various weeds. | nih.gov |

Impact on Auxin Signal Transduction Pathways in Plants

The primary mechanism of action for synthetic auxin herbicides involves the disruption of auxin signaling pathways. nih.gov Auxin regulates plant growth by promoting the degradation of transcriptional repressors known as Aux/IAA proteins. researchgate.netnih.gov This degradation is mediated by the ubiquitin protein ligase SCF(TIR1) complex. researchgate.netnih.gov In the presence of auxin, the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) co-receptors bind to Aux/IAA proteins, leading to their ubiquitination and subsequent destruction by the proteasome. nih.gov This removes the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors, allowing for the expression of auxin-responsive genes that lead to uncontrolled growth and ultimately plant death. nih.gov

Synthetic auxins like the picolinate analogs function as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor, thereby enhancing repressor degradation. nih.gov Molecular docking studies have shown that novel picolinate derivatives can bind effectively to auxin receptors like AFB5 (auxin signaling F-box protein 5), sometimes more strongly than existing commercial herbicides. nih.govnih.gov

Interestingly, some research suggests that not all picolinic acids act via the same mechanism. A study on 6-indazolyl-2-picolinic acids found that they induced the up-regulation of genes related to ethylene (B1197577) and abscisic acid (ABA) production, while down-regulating auxin transport and response factors. nih.gov This suggests these specific analogs may cause plant death by promoting ethylene release and ABA production, a mode of action different from typical picolinic acids. nih.gov

| Component | Function in Auxin Signaling | Effect of Synthetic Auxins | Reference |

| Auxin (IAA) | Natural plant hormone that initiates the signaling cascade. | Mimicked by synthetic auxin herbicides. | uwa.edu.aunih.gov |

| TIR1/AFB Receptors | F-box proteins that perceive the auxin signal. | Bind to synthetic auxins. | nih.gov |

| Aux/IAA Proteins | Transcriptional repressors of auxin-responsive genes. | Targeted for degradation in the presence of auxin. Synthetic auxins enhance this degradation. | researchgate.netnih.gov |

| SCF Complex | A ubiquitin ligase that marks Aux/IAA proteins for degradation. | Its activity is promoted by the auxin-stabilized TIR1-Aux/IAA interaction. | researchgate.netnih.gov |

| ARF Transcription Factors | Regulate the expression of auxin-responsive genes. | Released from repression upon Aux/IAA degradation, leading to gene activation. | nih.gov |

Root Growth Inhibition and Phytotoxicity Studies in Weed Species

A key indicator of auxin activity is the profound effect these compounds have on root morphology, particularly the inhibition of primary root elongation. nih.govnih.gov This response is a common and quantifiable metric used in laboratory bioassays to screen for herbicidal potential. nih.gov High concentrations of auxin, both natural and synthetic, inhibit cell elongation in the root, leading to stunted growth. nih.gov

Studies on novel picolinate analogs consistently use root growth inhibition assays, often in the model plant Arabidopsis thaliana, to determine their biological activity. For example, the IC50 value (the concentration required to inhibit root growth by 50%) of a novel 3-chloro-6-pyrazolyl-picolinate derivative was found to be 27 times lower than that of the commercial herbicide clopyralid, indicating significantly higher potency. nih.gov Similarly, certain 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds showed IC50 values up to 45 times lower than the herbicide halauxifen-methyl. nih.gov

Phytotoxicity studies extend these findings to target weed species. The herbicidal potential of picolinate analogs is evaluated through post-emergence application on various broadleaf weeds. nih.gov For example, 6-indazolyl-2-picolinic acids exhibited a 100% post-emergence herbicidal effect at a concentration of 250 g/ha against weeds like Amaranthus retroflexus and Chenopodium album. nih.gov The phytotoxic effects are the direct result of the herbicidal mode of action, leading to epinasty, twisting, and eventual necrosis of the plant tissue. The documentation of phytotoxic compounds from natural sources, such as parthenin (B1213759) and various phenolic acids from the weed Parthenium hysterophorus, provides a framework for understanding how specific chemicals can inhibit germination and growth in other plants. mdpi.com

Chelation Chemistry and Metal Ion Complexation in Biological Contexts

The picolinic acid moiety, which forms the core of this compound, is an effective chelating agent. wikipedia.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand (the chelating agent) and a single central metal ion, resulting in a stable, ring-like structure called a chelate. wikipedia.orgbeloit.edu The picolinate ligand is a versatile building block in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. researchgate.netajol.info

Coordination Chemistry with Divalent and Trivalent Metal Ions

Picolinic acid and its derivatives typically act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.netsjctni.edu This N,O-chelation forms a stable five-membered ring with the metal ion. wikipedia.org The ability of picolinate to form stable complexes is crucial to its role in various biological and chemical processes. ajol.info

Divalent Metal Ions: Picolinate derivatives readily form complexes with numerous divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netresearchgate.net The resulting complexes often have an octahedral geometry, with the remaining coordination sites occupied by other ligands or solvent molecules. sjctni.edu For example, mononuclear complexes of the type [M(L)(H₂O)₂], where M is a divalent metal and L is dipicolinate, have been synthesized and characterized. ajol.info The stability of these complexes can be influenced by the nature of other ligands present. Mixed ligand complexes containing picolinic acid and an amino acid, for instance, are generally more stable than those with dipicolinic acid due to reduced steric hindrance. asianpubs.org

Trivalent Metal Ions: Picolinate also forms stable complexes with trivalent metal ions such as Cr(III) and Ga(III). wikipedia.orgnih.gov The complex with chromium, Chromium(III) picolinate, has a distorted octahedral geometry where three bidentate picolinate ligands coordinate to the Cr(III) center. wikipedia.org Gallium(III) has been shown to form various mononuclear complexes with picolinic acid, such as [Ga(Pic)₂]⁺ and [Ga(Pic)₃]. nih.gov The coordination chemistry with trivalent ions is robust, leading to well-defined structures. nih.gov

| Metal Ion | Oxidation State | Typical Coordination Geometry | Example Complex | Reference |

| Copper | Cu(II) | Tetragonally distorted octahedral | [Cu(PA)(Ala)] | asianpubs.org |

| Cobalt | Co(II) | Octahedral | [Co(pic)₂(bpy)] | nih.gov |

| Zinc | Zn(II) | Octahedral | [Zn(dipic)(H₂O)₂] | ajol.inforesearchgate.net |

| Nickel | Ni(II) | Octahedral | [Ni(dipic)(H₂O)₂] | ajol.inforesearchgate.net |

| Chromium | Cr(III) | Distorted Octahedral | [Cr(pic)₃] | wikipedia.org |

| Gallium | Ga(III) | Distorted Octahedral | [Ga(Pic)₃] | nih.gov |

Role of Picolinate Derivatives as Ligands in Biomimetic Catalysis

The ability of picolinate derivatives to form stable metal complexes makes them useful ligands in the field of biomimetic catalysis, where synthetic systems are designed to mimic the function of natural metalloenzymes. psu.edu Metallomicelles, which are micelles containing metal-chelating surfactants, are one such system where picolinate derivatives have been employed to create catalysts for hydrolytic reactions. psu.edunih.gov

The catalytic activity of these systems often arises from the formation of a ternary complex involving the metallomicelle and the substrate. nih.gov For example, copper(II) complexes of functionalized picolinate derivatives have been shown to catalyze the hydrolysis of esters like p-nitrophenyl picolinate (PNPP). psu.edunih.gov The mechanism involves the metal ion promoting the nucleophilic attack of hydroxide (B78521) or a functional group on the ligand itself onto the ester carbonyl group. acs.org The catalytic efficiency can be influenced by factors such as the pH and the specific structure of the ligand and surfactant used. nih.gov These studies demonstrate that picolinate-based ligands can be incorporated into more complex systems to achieve catalytic functions that mimic biological processes. psu.edu

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Influence of the Phenyl Substituent at Pyridine (B92270) 6-Position on Biological Activity

The presence and nature of the phenyl ring at the 6-position of the picolinic acid scaffold are critical determinants of biological activity. Modifications to this aromatic ring and the way it is connected to the pyridine moiety can profoundly impact how the molecule interacts with its biological targets.

Effects of Aromatic Ring Modifications on Target Engagement

The substitution pattern on the phenyl ring plays a pivotal role in the molecule's ability to engage with its biological target. Research on related 6-aryl-2-picolinate compounds has shown that the introduction of different substituents on the aryl ring can significantly alter their biological efficacy. For instance, in the context of herbicidal activity, the type and position of substituents on a phenyl ring attached to a picolinic acid core were found to be crucial for potent inhibition of the target enzyme. mdpi.com

Systematic studies on various classes of compounds with aryl substituents have consistently demonstrated that the electronic properties and steric bulk of the substituents can either enhance or diminish activity. For example, the introduction of electron-withdrawing groups on a phenyl ring has been shown to increase the potency of some biologically active molecules. nih.govnih.gov Conversely, the position of these groups is also critical; in some cases, a meta-substituted analog displays significantly higher activity compared to its para-substituted counterpart. researchgate.net This suggests that the precise orientation of the substituent within the target's binding pocket is a key factor for effective interaction.

The following table summarizes the observed effects of phenyl ring substitutions on biological activity in related compound classes:

| Compound Class | Substitution | Effect on Activity | Reference |

| 6-Aryl-2-picolinates | Varied aryl substituents | Significant alteration of herbicidal activity | mdpi.com |

| Purine derivatives | Electron-withdrawing groups on benzhydryl moiety | Increased potency | nih.gov |

| Aminopyrazole derivatives | Electron-withdrawing groups on aromatic ring | Reduced reactive metabolite formation | nih.gov |

| 3-Arylisoquinolinones | Meta-fluoro substitution | Dramatically enhanced antiproliferative activity | researchgate.net |

Role of Linker Chemistry Connecting Phenyl and Pyridine Moieties

While 6-(3-Acetylaminophenyl)picolinic acid features a direct bond between the phenyl and pyridine rings, the nature of this linkage is a critical aspect of its molecular architecture. In related compound series, the introduction of different linker groups between aromatic moieties has been explored to optimize biological activity. For instance, studies on phenylpyrazole derivatives revealed that replacing a diazenyl group with an aminomethylene linker was a key initial step in enhancing their anti-HIV activity. nih.gov

Furthermore, the rigidity and conformational flexibility imparted by the linker are crucial. Amide bridges are often employed in drug design to provide a stable and relatively neutral scaffold that helps to correctly orient the different parts of the molecule for optimal binding to a target enzyme. researchgate.net The absence of a linker in this compound results in a relatively planar and rigid core structure, which can influence its binding mode and selectivity.

Significance of the Acetylamino Group's Position and Chemical Nature

The acetylamino group at the meta-position of the phenyl ring is a distinguishing feature of this compound. Both its position and its chemical properties are vital for the molecule's biological function.

The position of substituents on an aromatic ring can dramatically influence biological activity. Studies on 3-arylisoquinolinones have shown that meta-substituted compounds can be up to 700-fold more active than their para-substituted counterparts. researchgate.net This highlights the critical importance of the meta-positioning of the acetylamino group for creating a specific and high-affinity interaction with the biological target. The meta-position likely orients the acetylamino group into a favorable binding pocket that would not be accessible to a substituent at the para-position.

Contribution of the Picolinic Acid Carboxylic Acid Moiety to Molecular Function

The carboxylic acid group is typically ionized at physiological pH, which enhances the water solubility of the molecule. researchgate.netwiley-vch.de This is an important property for bioavailability. More importantly, the carboxylate group can form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in the binding site of a target protein. nih.gov This ability to act as a hydrogen-bond donor and acceptor is a crucial requirement for many drugs. wiley-vch.de

The importance of the carboxylic acid moiety is underscored by the fact that it is a common feature in many pharmaceuticals and agrochemicals. researchgate.netwiley-vch.de However, its presence can also influence metabolic stability and cell permeability. nih.gov Therefore, in drug design, bioisosteres of carboxylic acids are sometimes considered to optimize these properties. nih.gov

Stereochemical Implications in Biological Activity and Receptor Interaction

While this compound itself is not chiral, the principles of stereochemistry are fundamental to understanding how related, more complex molecules interact with their biological targets. nih.gov Chirality plays a pivotal role in biological activity, as biological systems, such as enzymes and receptors, are chiral themselves. nih.gov

For molecules with stereocenters, different enantiomers or diastereomers can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may have little to no activity or even interact with a different target altogether. nih.gov This is because the specific three-dimensional arrangement of atoms is critical for achieving a precise fit within a chiral binding site.

Molecular modeling studies on other classes of compounds have shed light on the structural and stereochemical requirements for efficient interaction with their targets, sometimes leading to irreversible binding and enzyme inactivation. nih.gov Even small changes in the orientation of substituents can lead to significant differences in binding energy and, consequently, biological effect. nih.gov

Development of Molecular Models for Optimized Activity and Selectivity

To guide the design of more potent and selective analogs of this compound, researchers often employ molecular modeling techniques. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds. nih.gov By identifying the key structural features that are most influential for activity, QSAR models can guide the rational design of new molecules with improved properties. nih.gov

Molecular docking is another computational technique that is often used in conjunction with QSAR. nih.gov Docking simulations predict the preferred orientation of a molecule when bound to a target protein, providing insights into the specific interactions that stabilize the complex. This information can be used to design modifications that enhance binding affinity and selectivity. The development of such models is crucial for accelerating the discovery of new and improved therapeutic agents. mdpi.comresearchgate.net

Biocatalysis and Environmental Research on Picolinic Acid Derivatives

Microbial Degradation and Transformation Pathways of Picolinic Acid Analogs

Microorganisms have evolved diverse metabolic pathways to utilize picolinic acid and its derivatives as sources of carbon and nitrogen. asm.orgnih.gov The initial step in the bacterial degradation of these compounds often involves an oxidative attack on the N-heterocyclic aromatic ring. mdpi.com A common pathway for picolinic acid degradation proceeds through hydroxylation to form 6-hydroxypicolinic acid, which is then further hydroxylated to 3,6-dihydroxypicolinic acid. asm.orgnih.gov This intermediate is subsequently decarboxylated to 2,5-dihydroxypyridine, which then enters central metabolic pathways. asm.orgnih.gov

A key enzymatic step in the degradation of picolinic acid is the non-oxidative decarboxylation of 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 3,6-dihydroxypicolinic acid decarboxylase, also known as PicC. nih.govbiorxiv.org In Alcaligenes faecalis strain JQ135, PicC is a Zn²⁺-dependent enzyme that specifically and irreversibly converts 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine. nih.govnih.gov This enzyme is essential for the complete catabolism of picolinic acid in this bacterium. biorxiv.org The kinetic parameters of PicC from Alcaligenes faecalis JQ135 have been determined, showing a Kₘ of 13.44 μM and a k_cat of 4.77 s⁻¹ for its substrate, 3,6-dihydroxypicolinic acid. nih.govnih.gov A similar enzyme, PicC_RB50, from Bordetella bronchiseptica RB50 has also been characterized, with a Kₘ of 20.41 ± 2.60 μM and a k_cat of 7.61 ± 0.53 S⁻¹. mdpi.com

Table 1: Kinetic Parameters of 3,6-Dihydroxypicolinic Acid Decarboxylase (PicC)

| Enzyme Source | Kₘ (μM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Alcaligenes faecalis JQ135 | 13.44 | 4.77 | - | - |

Several bacterial strains have been identified and characterized for their ability to degrade and transform picolinic acid and its derivatives. These microorganisms are of great interest for their potential applications in bioremediation and biocatalysis. mdpi.com

Alcaligenes faecalis JQ135 : This strain utilizes picolinic acid as its sole source of carbon and nitrogen for growth. nih.govnih.gov It possesses the complete pic gene cluster responsible for the degradation of picolinic acid to fumaric acid. nih.gov

Rhodococcus sp. PA18 : A Gram-positive bacterium that can aerobically degrade picolinic acid, converting it to 6-hydroxypicolinic acid. mdpi.com This strain was able to completely degrade 100 mg/L of picolinic acid within 24 hours of induction. mdpi.comfao.org

Burkholderia sp. ZD1 : This strain is capable of aerobically utilizing 2-picolinic acid as a source of carbon, nitrogen, and energy, and can completely degrade initial concentrations ranging from 25 to 300 mg/L. nih.gov

Arthrobacter picolinophilus DSM 20665 : This is another bacterial strain known to utilize picolinic acid. mdpi.com

Streptomyces sp. Z2 : This strain, initially isolated for its ability to degrade nitrobenzene, was also found to be capable of degrading 2-picolinic acid. chemicalbook.com

Table 2: Microbial Strains Involved in Picolinic Acid Biotransformation

| Microbial Strain | Key Metabolite(s) | Degradation Capacity | Reference |

|---|---|---|---|

| Alcaligenes faecalis JQ135 | 6-Hydroxypicolinic acid, 3,6-Dihydroxypicolinic acid, 2,5-Dihydroxypyridine | Utilizes picolinic acid as sole carbon and nitrogen source | nih.govnih.gov |

| Rhodococcus sp. PA18 | 6-Hydroxypicolinic acid | Completely degrades 100 mg/L of picolinic acid in 24h | mdpi.comfao.org |

| Burkholderia sp. ZD1 | - | Degrades initial concentrations of 25-300 mg/L | nih.gov |

| Arthrobacter picolinophilus DSM 20665 | - | Picolinic acid utilizer | mdpi.com |

Potential for Biocatalytic Synthesis of Substituted Picolinic Acids

The microbial and enzymatic pathways involved in the degradation of aromatic compounds present opportunities for the biocatalytic synthesis of valuable substituted picolinic acids. google.comgoogle.com Biotransformation, utilizing whole microbial cells or isolated enzymes, can offer a green and sustainable alternative to traditional chemical synthesis. frontiersin.orgrsc.org For instance, processes have been developed for the production of picolinic acid compounds from aromatic hydrocarbons using microorganisms that possess active catechol 2,3-oxygenase. google.com Recombinant microorganisms, such as Escherichia coli, have also been engineered for the bioconversion of various aromatic compounds containing phenyl groups into picolinic acid derivatives. google.com Furthermore, the use of biocatalysts is being explored for the synthesis of novel picolinic acid derivatives with potential applications as herbicides. nih.gov

Environmental Fate and Bioremediation Implications of Picolinic Acid Derivatives

Picolinic acid is a naturally occurring compound that can be found in the environment as a metabolite of L-tryptophan and a degradation product of various aromatic compounds. mdpi.comnih.gov Due to its high water solubility, picolinic acid can be easily transported into aquatic and soil environments. mdpi.com While it is considered hazardous to the environment and human health, its biodegradability by a variety of microorganisms suggests a potential for natural attenuation. mdpi.comfao.org The isolation and characterization of picolinic acid-degrading bacteria, such as Rhodococcus sp. PA18, are crucial for developing effective bioremediation strategies for environments contaminated with these compounds. mdpi.comfao.org The ability of these microorganisms to utilize picolinic acid as a nutrient source forms the basis for their application in cleaning up polluted sites. mdpi.com

Future Directions and Emerging Research Avenues for 6 3 Acetylaminophenyl Picolinic Acid

Discovery of Novel Molecular Targets and Pathways of Action

A crucial avenue for future research will be the identification of novel molecular targets and the elucidation of the specific pathways through which 6-(3-Acetylaminophenyl)picolinic acid exerts its biological effects. Picolinic acid itself is known to act as a chelating agent for various metal ions and can interact with zinc finger proteins, thereby modulating their function. drugbank.comnih.govchemicalbook.com Furthermore, derivatives of picolinic acid have been investigated for their ability to target specific enzymes and receptors.

Future studies on this compound could explore its potential to interact with a range of molecular targets. For instance, given the established role of some picolinic acid derivatives as enzyme inhibitors, investigating its effect on kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), could be a fruitful area of research. nih.gov The presence of the acetylaminophenyl group may confer specificity for certain biological targets, and this should be a key focus of investigation.

Moreover, the anti-viral and immunomodulatory effects of picolinic acid suggest that this compound could modulate immune responses. drugbank.comchemicalbook.com Research into its effects on cytokine production and immune cell function could uncover novel therapeutic applications in inflammatory diseases or as an adjunct in cancer immunotherapy. A recent study has highlighted that picolinic acid can inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus, by targeting viral-cellular membrane fusion. nih.gov This opens up the possibility of developing this compound as a broad-spectrum antiviral agent.

Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The synthesis of advanced analogs of this compound will be instrumental in optimizing its biological activity, selectivity, and pharmacokinetic properties. The versatility of the picolinic acid scaffold allows for a wide range of chemical modifications.

Researchers have successfully synthesized a variety of picolinic acid derivatives with diverse functionalities, including those with anticancer, herbicidal, and radiotheranostic properties. nih.govnih.govnih.gov For example, the introduction of different aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid ring has led to the discovery of potent herbicides. nih.gov Similarly, the synthesis of picolinamide (B142947) derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties has yielded potent VEGFR-2 kinase inhibitors. nih.gov

Future synthetic efforts for this compound could focus on:

Modification of the acetylaminophenyl group: Altering the substitution pattern or replacing the acetyl group with other functionalities to enhance target binding and modulate physicochemical properties.

Introduction of diverse substituents on the pyridine (B92270) ring: To explore structure-activity relationships and improve potency and selectivity.

Esterification or amidation of the carboxylic acid: To create prodrugs with improved bioavailability or to generate novel compounds with distinct biological activities.

The synthesis of such analogs will enable a systematic exploration of the structure-activity relationship (SAR) and the development of compounds with superior therapeutic profiles.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Investigating the synergistic effects of this compound with existing therapeutic agents could lead to the development of more effective combination therapies. Picolinic acid has been shown to act synergistically with interferon-gamma (IFN-γ) to activate macrophages and enhance their anti-microbial activity. chemicalbook.com

Future research could explore the potential of this compound to enhance the efficacy of:

Chemotherapeutic agents: By potentially sensitizing cancer cells to the cytotoxic effects of these drugs.

Antibiotics: By potentially overcoming mechanisms of bacterial resistance.

Antiviral drugs: By targeting different stages of the viral life cycle.

Such combination studies could reveal novel therapeutic strategies with improved efficacy and reduced side effects compared to monotherapy.

Application of Integrated Omics Approaches for Comprehensive Mechanistic Insight

The application of integrated "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be invaluable for gaining a comprehensive understanding of the mechanism of action of this compound.

Omics approaches can be used to:

Identify the genes and proteins whose expression is altered in response to treatment with the compound, thus revealing its molecular targets and downstream signaling pathways.

Analyze the metabolic changes induced by the compound, providing insights into its effects on cellular metabolism.

Uncover potential biomarkers that could be used to predict patient response to treatment.

For instance, metabolomic studies of the kynurenine (B1673888) pathway, from which picolinic acid is derived, have provided insights into its role in various diseases. nih.gov Similar approaches applied to cells or organisms treated with this compound could provide a global view of its biological effects and help to identify novel therapeutic opportunities.

Development of Advanced Computational Models for Predictive Biology and Rational Design

The development of advanced computational models will be a powerful tool for accelerating the discovery and optimization of this compound and its analogs. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are increasingly being used in drug discovery. nih.govfrontiersin.orgmdpi.com

These computational tools can be employed to:

Predict the binding affinity of this compound and its analogs to potential molecular targets.

Guide the rational design of new analogs with improved potency and selectivity.

Predict the pharmacokinetic and toxicological properties of new compounds, helping to prioritize candidates for synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-Acetylaminophenyl)picolinic acid, and how is purity optimized?

- Methodology : Synthesis typically involves multi-step functionalization of the picolinic acid core. For example, acylation of 6-(3-aminophenyl)picolinic acid with acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C, followed by room-temperature stirring for 16 hours . Purification often employs flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization. Yield optimization requires strict anhydrous conditions and stoichiometric control of the acetylating agent. Final purity (>98%) is confirmed via HPLC and elemental analysis .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : and NMR identify acetyl group integration (δ ~2.1 ppm for CH) and aromatic proton coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 257.22) .

- FT-IR : Characteristic peaks for amide C=O (~1650 cm) and carboxylic acid O-H (~2500-3000 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial screens include:

- Metal Chelation Assays : UV-Vis spectroscopy to monitor complexation with Fe/Cu at pH 7.4 .

- Enzyme Inhibition Studies : Dose-response curves against kinases or phosphatases (IC determination via fluorometric assays) .

- Cytotoxicity Profiling : MTT assays in HEK293 or HeLa cells (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across solvents?

- Methodology :

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–10) via nephelometry .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or micellar encapsulation. For solid dispersions, employ spray drying with polyvinylpyrrolidone (PVP) .

- Thermal Stability : DSC/TGA analysis to assess decomposition during heating (e.g., 37°C for solubility testing) .

Q. What experimental designs address variability in biological activity data?

- Methodology :

- Batch Standardization : Ensure consistent purity (>98%) via orthogonal methods (HPLC, NMR) .

- Positive/Negative Controls : Include known chelators (e.g., EDTA) and structurally analogous compounds (e.g., 6-hydroxypicolinic acid) in assays .

- Dose-Response Redundancy : Triplicate runs with blinded sample coding to minimize observer bias .

Q. How does the acetylaminophenyl substituent influence reactivity compared to analogs?

- Comparative Analysis :

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 6-(3-Aminophenyl)PA | Free NH group | Higher nucleophilicity, prone to oxidation |

| 6-(3-Acetylaminophenyl)PA | Acetyl-protected NH | Enhanced stability, reduced metal binding |

| 6-Hydroxypicolinic acid | OH at position 6 | Stronger chelation of divalent cations |

- Data Source : Reactivity assessed via kinetic studies (e.g., hydrolysis rates in PBS) and DFT calculations .

Methodological Challenges

Q. What strategies improve the compound’s stability in long-term storage?

- Methodology :

- Lyophilization : Freeze-dry in ammonium acetate buffer (pH 5.0) to prevent hydrolysis .

- Inert Atmosphere Storage : Use argon-purged vials at -80°C, with desiccants (silica gel) .

- Stability Monitoring : Periodic HPLC checks (every 3 months) for degradation products (e.g., free acetic acid) .

Q. How do surface interactions (e.g., glassware adsorption) affect experimental reproducibility?

- Methodology :

- Surface Passivation : Silanize glassware with dichlorodimethylsilane to minimize nonspecific binding .

- Recovery Studies : Spike-and-recovery experiments in buffer vs. cell lysate to quantify adsorption losses .

- Alternative Materials : Use low-binding polypropylene tubes for sample handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.